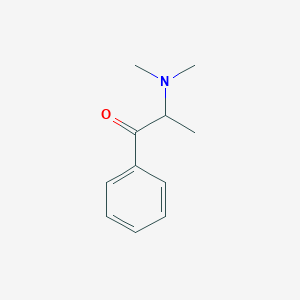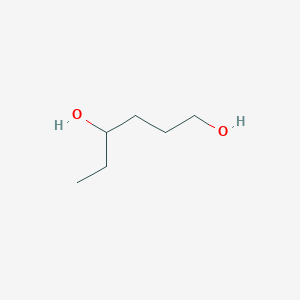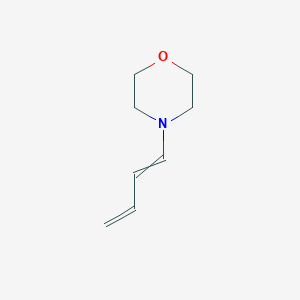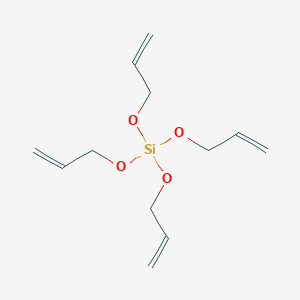
trichlorochromium-51
Übersicht
Beschreibung
trichlorochromium-51, also known as chromium-51 chloride, is a radioactive isotope of chromium. It has been widely used as a diagnostic radiopharmaceutical agent in various fields such as nephrology and hematology. This compound is particularly useful for determining glomerular filtration rate and studying red blood cell volume or mass, red blood cell survival time, and blood loss .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
trichlorochromium-51 is typically produced by neutron bombardment of enriched chromium-50. This process involves irradiating chromium-50 with neutrons, resulting in the formation of chromium-51. The irradiated target material is then processed to obtain chromic chloride cr-51 .
Industrial Production Methods
In industrial settings, chromic chloride cr-51 is prepared as a sterile solution of radioactive chromium processed in the form of sodium chromate in water for injection. Sodium chloride may be added to make the solution isotonic. The specific activity of the compound is maintained at a high level to ensure its effectiveness for diagnostic purposes .
Analyse Chemischer Reaktionen
Types of Reactions
trichlorochromium-51 undergoes various types of chemical reactions, including:
Oxidation: Chromium in chromic chloride can be oxidized to higher oxidation states.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Chromic chloride can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with chromic chloride cr-51 include hydrochloric acid, zinc, and other reducing agents. The reaction conditions often involve aqueous solutions and controlled temperatures to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving chromic chloride cr-51 depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield chromium(II) chloride, while oxidation reactions can produce chromium(VI) compounds .
Wissenschaftliche Forschungsanwendungen
trichlorochromium-51 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in studies of cellular uptake and distribution of chromium in biological systems.
Medicine: Utilized in diagnostic procedures to measure glomerular filtration rate and red blood cell volume or mass.
Industry: Applied in the development of new materials and catalysts
Wirkmechanismus
trichlorochromium-51 exerts its effects primarily through its radioactive properties. The compound binds to the globin moiety of hemoglobin, allowing it to be used as a tracer in various diagnostic procedures. The radioactive decay of chromium-51 emits gamma rays, which can be detected and measured to provide valuable information about the biological processes being studied .
Vergleich Mit ähnlichen Verbindungen
trichlorochromium-51 can be compared with other chromium compounds, such as:
Chromium(III) chloride: A non-radioactive form of chromium chloride used in various industrial applications.
Chromium(VI) chloride: A highly toxic compound used in some industrial processes but with significant health risks.
Chromium(II) chloride: A reducing agent used in organic synthesis.
This compound is unique due to its radioactive properties, making it particularly valuable for diagnostic and research applications where tracing and measurement of biological processes are required.
Eigenschaften
IUPAC Name |
trichloro(51Cr)chromium-51 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3/i;;;1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWDMMVNRMROPK-XDETZXHVSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Cr](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
Cl[51Cr](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167477 | |
| Record name | Chromic chloride Cr 51 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16284-59-6 | |
| Record name | Chromic chloride Cr 51 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic chloride Cr 51 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















